molecular formula C9H7N3O4 B11884147 5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde

5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde

Cat. No.: B11884147
M. Wt: 221.17 g/mol
InChI Key: ISUPLQCCSPGWLZ-UHFFFAOYSA-N
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Description

5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of methoxy and nitro groups in the structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 5-methoxy-1H-indazole-3-carbaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized nitration processes to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder with hydrochloric acid (HCl)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products Formed

Scientific Research Applications

5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-indazole-3-carbaldehyde
  • 6-Nitro-1H-indazole-3-carbaldehyde
  • 5-Methoxy-6-amino-1H-indazole-3-carbaldehyde

Comparison

5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological properties. Compared to its analogs, it may exhibit enhanced biological activities or different reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

5-methoxy-6-nitro-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C9H7N3O4/c1-16-9-2-5-6(3-8(9)12(14)15)10-11-7(5)4-13/h2-4H,1H3,(H,10,11)

InChI Key

ISUPLQCCSPGWLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NN=C2C=C1[N+](=O)[O-])C=O

Origin of Product

United States

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